Benzyl 3-(3,4-bis(benzyloxy)phenyl)acrylate
Description
Benzyl 3-(3,4-bis(benzyloxy)phenyl)acrylate is a synthetic acrylate derivative characterized by a central acrylate ester group linked to a 3,4-bis(benzyloxy)phenyl moiety. Its synthesis typically involves coupling reactions, such as EDC/DMAP-mediated esterification or amidation, as seen in related derivatives . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive phenolic esters, which are often explored for antioxidant, antiviral, or anti-inflammatory properties .
Properties
CAS No. |
91174-00-4 |
|---|---|
Molecular Formula |
C30H26O4 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
benzyl (E)-3-[3,4-bis(phenylmethoxy)phenyl]prop-2-enoate |
InChI |
InChI=1S/C30H26O4/c31-30(34-23-27-14-8-3-9-15-27)19-17-24-16-18-28(32-21-25-10-4-1-5-11-25)29(20-24)33-22-26-12-6-2-7-13-26/h1-20H,21-23H2/b19-17+ |
InChI Key |
YIRBVYWXBGXDBH-HTXNQAPBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/C(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=CC(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Benzyl Bromide and Potassium Carbonate
One common method involves the reaction of caffeic acid with benzyl bromide in the presence of potassium carbonate as a base:
- Reagents : Caffeic acid, benzyl bromide, potassium carbonate, acetone.
- Procedure :
- Dissolve caffeic acid in acetone.
- Add potassium carbonate and benzyl bromide to the solution.
- Stir the mixture under reflux for approximately 15 hours.
- After completion, add water to quench the reaction and extract the product using ethyl acetate.
- Dry over sodium sulfate and concentrate under reduced pressure.
- Purify the resulting syrup by crystallization from ethanol.
This method yields Benzyl 3-(3,4-bis(benzyloxy)phenyl)acrylate with a high purity level, achieving a yield of approximately 90%.
Knoevenagel Condensation Method
Another effective approach is through Knoevenagel condensation involving malonic acid derivatives:
- Reagents : 3,4-dihydroxybenzaldehyde, malonic acid, base (e.g., sodium ethoxide).
- Procedure :
- Protect the hydroxyl groups of 3,4-dihydroxybenzaldehyde to form a suitable intermediate.
- React this intermediate with malonic acid in the presence of a base to facilitate condensation.
- The resulting product can then undergo further transformations to yield the final acrylate compound.
This method is noted for its efficiency and ability to produce high optical purity products suitable for larger scale synthesis.
Alternative Synthesis Using DIBAL-H Reduction
A more specialized method employs DIBAL-H (Diisobutylaluminum hydride) for selective reduction steps:
- Reagents : this compound, DIBAL-H, toluene.
- Procedure :
- Dissolve the acrylate in toluene and cool to -78 °C.
- Add DIBAL-H slowly while maintaining low temperature for precise control over the reaction.
- Allow the mixture to warm gradually and complete the reaction by adding water followed by extraction with diethyl ether.
This technique ensures high selectivity and yields for further derivatives of the compound.
Summary Table of Preparation Methods
| Method | Key Reagents | Main Steps | Yield |
|---|---|---|---|
| Benzyl Bromide Reaction | Caffeic acid, Benzyl bromide | Reflux in acetone with K2CO3 | ~90% |
| Knoevenagel Condensation | Malonic acid derivatives | Protect hydroxyls; Condense with malonic acid | High purity |
| DIBAL-H Reduction | DIBAL-H | Reduce at low temperatures | High selectivity |
Scientific Research Applications
Chemistry
- Intermediate for Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications that can lead to the development of new materials and compounds.
Biology
- Bioactive Compound Development : Due to its structural similarities to natural products, Benzyl 3-(3,4-bis(benzyloxy)phenyl)acrylate is investigated for potential bioactivities including:
- Anticancer Properties : Similar compounds have shown efficacy in inhibiting key enzymes involved in cancer progression. For instance, related compounds exhibit cyclooxygenase (COX) inhibitory activity, suggesting anti-inflammatory effects that are relevant in cancer treatment.
- Selective Estrogen Receptor Downregulators : There is potential for this compound to act as a selective estrogen receptor downregulator (SERD), which may be significant for treating hormone-dependent cancers.
Medicine
- Pharmacological Investigations : The compound is being studied for its pharmacological properties, including:
- Anti-inflammatory Effects : Its ability to inhibit COX enzymes indicates potential use in managing inflammation .
- Mechanism of Action : The benzyloxy groups allow for significant interactions such as hydrogen bonding and π-π stacking, influencing its binding affinity with various biological targets.
Case Studies
Several studies have highlighted the biological activities associated with this compound:
- A study investigating enzyme inhibition found that derivatives of related compounds effectively interacted with estrogen receptors or COX enzymes, leading to therapeutic effects in cancer treatment and inflammation management .
- Another research focused on the synthesis of BACE1 inhibitory conjugates derived from natural products demonstrated the importance of structural modifications similar to those found in this compound for enhancing biological activity against amyloidogenic peptides .
Mechanism of Action
The mechanism of action of Benzyl 3-(3,4-bis(benzyloxy)phenyl)acrylate is largely dependent on its chemical structure. The benzyloxy groups can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence its reactivity and binding to molecular targets. The acrylate group can undergo Michael addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of Benzyl 3-(3,4-bis(benzyloxy)phenyl)acrylate can be contextualized by comparing it to analogous acrylates and benzoate derivatives.
Key Observations
Substituent Effects :
- The benzyloxy groups in the target compound enhance lipophilicity compared to simpler esters like phenyl benzoate . This may improve membrane permeability but reduce aqueous solubility.
- Propynyloxy substituents (e.g., in compound 25 from ) introduce alkynyl groups, which are reactive in click chemistry but may confer instability under physiological conditions .
Synthetic Efficiency :
- The high yield (86%) of compound 39 contrasts with the 74% yield of the amide derivative , suggesting that esterification is more efficient than amidation in this structural context.
Biological Relevance :
- The chromen-4-one core in compound 39 is associated with radical scavenging activity, as highlighted in antioxidant studies .
- Branched alkoxy groups (e.g., isopentyloxy in ) may sterically hinder enzymatic hydrolysis, extending half-life compared to straight-chain derivatives .
Toxicity Considerations :
- Simple benzoates like methyl benzoate exhibit low toxicity (LD₅₀ > 2000 mg/kg) , whereas benzyl-containing compounds (e.g., benzyl alcohol derivatives in ) may require rigorous toxicity profiling due to metabolic byproducts like benzaldehyde .
Table 2: Functional Group Impact on Properties
Biological Activity
Benzyl 3-(3,4-bis(benzyloxy)phenyl)acrylate is an organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₃₃H₃₁O₄
- Molecular Weight : Approximately 450.53 g/mol
- Appearance : White to off-white crystalline solid
- Solubility : Soluble in organic solvents (e.g., methanol, ethanol), less soluble in water
The compound features two benzyloxy groups attached to a phenyl ring and an acrylate moiety, contributing to its unique reactivity and biological properties.
Mechanisms of Biological Activity
-
Anticancer Properties :
- This compound has shown promising anticancer activity. Similar compounds have been reported to inhibit key enzymes involved in cancer progression, such as cyclooxygenase (COX) enzymes, which are implicated in inflammation and tumor growth.
- Preliminary studies indicate that this compound may act as a selective estrogen receptor downregulator (SERD), which could be significant for treating hormone-dependent cancers.
-
Anti-inflammatory Effects :
- The COX inhibitory activity suggests potential anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.
-
Interaction with Biological Targets :
- Interaction studies reveal that this compound may bind effectively to estrogen receptors and COX enzymes, leading to therapeutic effects in cancer treatment and inflammation management.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. A comparison with related compounds illustrates this relationship:
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| (E)-3-(4-(Benzyloxy)phenyl)acrylic acid | 122024-75-3 | 0.98 | Contains a single benzyloxy group; potential anticancer activity |
| (E)-3-(4-Propoxyphenyl)acrylic acid | 151539-67-2 | 0.93 | Propoxy substituent instead of benzyloxy; studied for anti-inflammatory properties |
| (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate | 38157-08-3 | 0.90 | Ethoxy substituent; potential for similar biological activities |
| 3-(3,5-Dimethoxyphenyl)acrylic acid | 16909-11-8 | 0.86 | Dimethoxy substitution; explored for various biological activities |
These compounds illustrate how variations in substituents can affect the reactivity and biological properties while maintaining a core structural framework similar to this compound.
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound:
-
Anticancer Activity :
- A study demonstrated that derivatives of related compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound could also possess similar effects.
-
Inhibition Studies :
- Research indicates that the compound can inhibit the activity of COX enzymes in vitro, which correlates with its potential use as an anti-inflammatory agent.
-
Binding Affinity :
- Interaction studies have shown that the compound has a high binding affinity for estrogen receptors, indicating its potential role in hormone-related therapies.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing Benzyl 3-(3,4-bis(benzyloxy)phenyl)acrylate with high purity?
- Methodological Answer : The synthesis typically involves sequential benzyl protection of phenolic hydroxyl groups. For example, starting with 3,4-dihydroxyphenylacrylic acid, benzyl bromide and a base (e.g., K₂CO₃) in DMF can introduce benzyloxy groups. Esterification with benzyl alcohol via Steglich esterification (using DCC/DMAP) ensures minimal side reactions. Purification via column chromatography (hexane/ethyl acetate gradient) is critical to isolate the product. Monitor reaction progress using TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .
Q. Which analytical techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR resolve benzyloxy protons (δ 4.9–5.1 ppm) and acrylate olefinic protons (δ 6.3–6.5 ppm, J = 16 Hz). Aromatic protons appear as multiplet signals (δ 6.8–7.4 ppm).
- HRMS : Exact mass analysis (e.g., m/z 470.1987 for C₃₀H₂₆O₅⁺) confirms molecular composition.
- FT-IR : Stretching vibrations for ester C=O (~1720 cm⁻¹) and benzyl ether C-O (~1250 cm⁻¹) are key markers .
Q. How can researchers optimize solubility for in vitro studies involving this compound?
- Methodological Answer : Due to its hydrophobic benzyl groups, dissolve in DMSO (10–50 mM stock) and dilute in aqueous buffers containing 0.1% Tween-80. Sonication (30 min at 40°C) improves dispersion. Dynamic light scattering (DLS) can assess colloidal stability .
Advanced Research Questions
Q. How do competing side reactions during debenzylation impact the yield of phenolic derivatives?
- Methodological Answer : Hydrogenolysis (H₂/Pd-C in EtOH) is preferred over acidic conditions (e.g., BCl₃) to avoid acrylate hydrolysis. Monitor by LC-MS for intermediates. If partial deprotection occurs, adjust catalyst loading (5–10% Pd-C) or reaction time (6–12 h). Conflicting reports on selectivity may arise from residual moisture; use anhydrous solvents and molecular sieves .
Q. What strategies resolve discrepancies in stereochemical assignments for derivatives of this compound?
- Methodological Answer : Conflicting NOESY/ROESY data can arise from rotational flexibility in the acrylate moiety. Use DFT calculations (e.g., Gaussian) to model low-energy conformers and compare with experimental NMR coupling constants (e.g., trans-olefinic protons, J = 16 Hz). Single-crystal X-ray diffraction of a brominated analog (e.g., 4-bromo derivative) provides definitive stereochemical proof .
Q. Can this compound serve as a substrate for Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : The 3,4-bis(benzyloxy)phenyl group is electron-rich, but the acrylate may hinder coupling. Replace benzyloxy with boronate esters (e.g., via Miyaura borylation) to enable Suzuki reactions. Use Pd(PPh₃)₄ (5 mol%), Cs₂CO₃, and THF/H₂O (3:1) at 80°C. Monitor boronate intermediate stability by ¹¹B NMR .
Q. How does the steric bulk of benzyl groups influence photophysical properties?
- Methodological Answer : Compare UV-Vis spectra (λmax ~280 nm for benzyl-protected vs. 320 nm for deprotected analogs). Time-resolved fluorescence shows reduced quantum yield (Φ = 0.15) due to restricted rotation. Computational TD-DFT studies (B3LYP/6-31G*) correlate HOMO-LUMO gaps with experimental λmax .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
